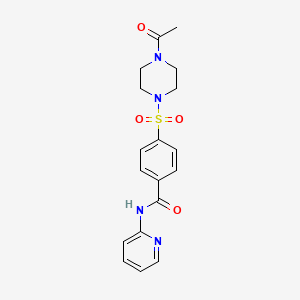
Amino-PEG4-CH2CO2tBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG4-CH2CO2tBu, also known as amino-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative. This compound contains an amino group and a t-butyl protected carboxyl group linked through a linear PEG chain. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG4-CH2CO2tBu can be synthesized through several methods. One common approach involves the reaction of PEG4 diol with t-butyl succinimidyl carbonate, followed by deprotection of the amino group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The reaction conditions typically involve:
PEG4 diol: Starting material
t-butyl succinimidyl carbonate: Reactant for ester formation
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl): Deprotection agents
Reaction temperature: Room temperature to 50°C
Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the purity and identity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydroxylamines.
Reduction: The oxime formed can be reduced to hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) or hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Oximes or hydroxylamines
Reduction: Hydroxylamines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Amino-PEG4-CH2CO2tBu has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of amino-PEG4-CH2CO2tBu primarily involves its ability to form stable linkages with other molecules. The amino group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages . This bioconjugation capability allows for the targeted delivery of drugs and other therapeutic agents, enhancing their efficacy and reducing side effects .
Comparación Con Compuestos Similares
Amino-PEG4-CH2CO2tBu is unique due to its specific functional groups and PEG spacer. Similar compounds include:
Amino-PEG1-t-butyl ester: Shorter PEG chain, different solubility and reactivity.
Amino-PEG11-t-butyl ester: Longer PEG chain, increased solubility and flexibility.
Amino-PEG12-t-butyl ester: Similar to PEG11 but with slightly different properties.
These compounds differ in their PEG chain length, which affects their solubility, flexibility, and reactivity, making this compound a versatile choice for various applications .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)


![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)

![4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide](/img/structure/B2824025.png)

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)


![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)


